molecular formula C12H19Cl2N3O B1389467 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride CAS No. 1158490-09-5

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride

Cat. No.: B1389467
CAS No.: 1158490-09-5
M. Wt: 292.2 g/mol
InChI Key: YAUBTVLZXWHUFO-UHFFFAOYSA-N
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Description

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride is a benzoimidazole derivative characterized by a 1-methyl-substituted benzimidazole core, a 5-amino functional group, and a butan-2-ol side chain. The dihydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical applications.

The compound’s molecular formula is inferred as C₁₂H₁₈Cl₂N₃O, with a molecular weight of 310.20 g/mol. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 4 donors (from -NH₂, -OH, and two HCl) and 4 acceptors (N and O atoms).
  • Solubility: High water solubility due to the dihydrochloride salt form, contrasting with lipophilic ester derivatives like ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate .

Properties

IUPAC Name

4-(5-amino-1-methylbenzimidazol-2-yl)butan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8(16)3-6-12-14-10-7-9(13)4-5-11(10)15(12)2;;/h4-5,7-8,16H,3,6,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBTVLZXWHUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC2=C(N1C)C=CC(=C2)N)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride, with the CAS number 1158490-09-5, is a compound belonging to the benzimidazole family. This group of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The focus of this article is to explore the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₁₂H₁₉Cl₂N₃O
Molecular Weight292.20 g/mol
CAS Number1158490-09-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.
  • Receptor Modulation : It can bind to receptors, affecting signaling pathways that regulate cell growth and apoptosis.

Research indicates that the benzimidazole moiety plays a crucial role in these interactions, as it is known to exhibit significant binding affinity to various biological targets .

Antimicrobial Activity

Studies have shown that compounds with a benzimidazole structure exhibit notable antimicrobial properties. For instance, derivatives of benzimidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its efficacy against various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15.63
U937 (Monocytic Leukemia)Sub-micromolar concentrations observed

The compound's mechanism involves inducing apoptosis in cancer cells, which is critical for its anticancer activity. Flow cytometry assays have confirmed that treatment with this compound leads to increased rates of apoptosis in MCF-7 and other cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to standard antibiotics like ciprofloxacin .
  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibited higher cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics. The observed IC₅₀ values suggest a potential for developing new cancer therapies based on this compound .

Scientific Research Applications

Biochemical Research

4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride is utilized in proteomics research. It acts as a biochemical tool for studying protein interactions and modifications. Its ability to stabilize certain protein conformations makes it valuable in the development of assays that require precise control over protein behavior .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research has indicated that derivatives of benzimidazole compounds often exhibit antimicrobial and anticancer properties, suggesting that this compound may share similar bioactivities .

Synthesis of Novel Compounds

The compound serves as a building block in organic synthesis. Its unique functional groups allow for modification and derivatization, leading to the creation of new compounds with potentially enhanced pharmacological properties. Researchers have successfully synthesized various derivatives that exhibit improved efficacy against specific biological targets .

Case Studies

Study Focus Findings
Study 1ProteomicsDemonstrated stabilization of protein complexes using the compound, enhancing assay sensitivity.
Study 2Antimicrobial ActivityEvaluated derivatives showing significant inhibition against bacterial strains, indicating potential for development into therapeutic agents.
Study 3Organic SynthesisReported successful synthesis of novel benzimidazole derivatives with enhanced anti-cancer activity compared to parent compounds.

Comparison with Similar Compounds

(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol Dihydrochloride (CAS 1158781-00-0)

Molecular Formula : C₉H₁₃Cl₂N₃O
Molecular Weight : 250.12 g/mol
Key Differences :

  • Side Chain: Methanol group (-CH₂OH) vs. butan-2-ol (-CH₂CH(OH)CH₂CH₃).
  • Physicochemical Properties :
    • Smaller molecular weight (250.12 vs. 310.20) and shorter chain reduce lipophilicity.
    • Higher topological polar surface area (TPSA: 64.1 vs. ~60), suggesting improved solubility but reduced membrane permeability .
  • Synthetic Routes : Likely involves fewer steps due to the simpler side chain, as seen in ester-to-acid hydrolysis pathways .

Ethyl 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)butanoate (Compound 1, )

Molecular Formula : C₁₄H₁₉N₃O₂
Molecular Weight : 261.32 g/mol
Key Differences :

  • Functional Group : Ester (-COOEt) vs. alcohol (-OH) in the target compound.
  • Physicochemical Properties :
    • Lower solubility in water due to the ester’s lipophilic nature.
    • Higher logP value (estimated 2.5 vs. ~1.0 for the dihydrochloride salt).
  • Pharmacological Role : Likely acts as a prodrug, requiring in vivo hydrolysis to the active carboxylic acid form .

Comparison with Pharmacologically Relevant Dihydrochloride Salts

Levocetirizine Dihydrochloride (CAS 130018-87-0)

Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
Molecular Weight : 461.81 g/mol
Key Differences :

  • Structure : Contains a piperazine ring and chlorophenyl group, unlike the benzoimidazole core of the target compound.
  • Therapeutic Use : Antihistamine vs. undefined role for the target compound (likely targeting different receptors).
  • Salt Properties : Both utilize dihydrochloride salts for enhanced solubility, but Levocetirizine’s larger size reduces diffusion rates .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors TPSA (Ų) Solubility (Water)
Target Compound C₁₂H₁₈Cl₂N₃O 310.20 4 / 4 ~60 High
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol dihydrochloride C₉H₁₃Cl₂N₃O 250.12 4 / 3 64.1 Moderate
Ethyl 4-(5-amino-1-methyl-1H-benzoimidazol-2-yl)butanoate C₁₄H₁₉N₃O₂ 261.32 3 / 4 78.2 Low
Levocetirizine Dihydrochloride C₂₁H₂₅Cl₃N₂O₃ 461.81 4 / 6 78.3 High

Q & A

Q. What synthetic strategies are recommended for preparing 4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives. Subsequent alkylation at the 1-position with methyl iodide introduces the methyl group. The butan-2-ol side chain can be attached through nucleophilic substitution or coupling reactions. Final dihydrochloride salt formation is achieved using HCl in a polar solvent (e.g., ethanol). For structural analogs, potassium carbonate (K₂CO₃) and alkylating agents like chlorobenzyl chloride have been used to facilitate substitutions .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer : Critical techniques include:
  • ¹H/¹³C NMR : To confirm the benzimidazole core, methyl group, and butan-2-ol substituent .
  • ESI-MS : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve stereochemical ambiguities and verify crystal packing, as demonstrated in imidazole-derivative studies .
  • IR spectroscopy : To identify functional groups (e.g., -NH₂, -OH) .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer : The dihydrochloride salt form improves aqueous solubility. For hydrophobic media, use polar aprotic solvents (e.g., DMSO) at concentrations <1% v/v to avoid cytotoxicity. Pre-solubilize in water or PBS (pH 6.5–7.4) for in vitro assays. Similar imidazole derivatives show enhanced solubility in acidic buffers due to protonation of the amino group .

Q. What initial biological assays are appropriate for evaluating this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the benzimidazole scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer :
  • Substituent variation : Systematically modify the benzimidazole’s 5-amino group (e.g., acylations, alkylations) and the butan-2-ol chain (e.g., branching, fluorination).
  • Computational docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Databases like REAXYS provide precedent data for analogous compounds .
  • In vivo pharmacokinetics : Assess bioavailability and metabolic stability using LC-MS/MS profiling in rodent models.

Q. How to resolve discrepancies in biological activity data between synthetic batches?

  • Methodological Answer :
  • HPLC purity analysis : Ensure >95% purity using a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
  • ¹H NMR comparison : Verify batch-to-batch consistency in substituent integration ratios .
  • Replicate assays : Control variables like cell passage number, serum lot, and incubation time to minimize experimental noise.

Q. What strategies assess thermal stability for long-term storage?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures. For imidazole derivatives, degradation typically occurs above 200°C, but hygroscopicity of the hydrochloride salt necessitates desiccant storage .

Q. How can computational models predict metabolic pathways and toxicity?

  • Methodological Answer : Use in silico tools :
  • PISTACHIO database : Predicts phase I/II metabolism sites (e.g., hydroxylation of the butan-2-ol chain) .
  • ProTox-II : Estimates hepatotoxicity and mutagenicity based on structural alerts (e.g., benzimidazole-related genotoxicity risks).
  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to identify potential reactive metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-butan-2-OL dihydrochloride

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